2-(4-ethoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
This compound (ChemSpider ID: 920377-60-2) features a fused [1,2,3]triazolo[4,5-d]pyrimidine core linked to a piperazine ring at the 7-position and a 4-ethoxyphenyl group at the 3-position of the triazole. The ethanone moiety is attached to the piperazine via a carbonyl group, and the 3-methoxyphenyl substituent contributes to its electronic and steric profile . This structure combines heterocyclic complexity with functional group diversity, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors where piperazine and triazolo-pyrimidine motifs are prevalent.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-3-35-20-9-7-18(8-10-20)15-22(33)30-11-13-31(14-12-30)24-23-25(27-17-26-24)32(29-28-23)19-5-4-6-21(16-19)34-2/h4-10,16-17H,3,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWLQRAPCDGLBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences in Core Heterocycles
Target Compound
- Core : [1,2,3]Triazolo[4,5-d]pyrimidine (fused triazole-pyrimidine system).
- Key Substituents: 3-Methoxyphenyl on the triazole. Piperazine at the 7-position of the pyrimidine. 4-Ethoxyphenyl ethanone via the piperazine .
Similar Compounds
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Core: 1,2,4-Triazole. Key Substituents:
- Difluorophenyl and phenylsulfonyl groups.
- Ethanone linked via a thioether bridge. Synthesis: Sodium ethoxide-mediated coupling of α-halogenated ketones .
9-Aryl-7-(4-Nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines ()
- Core : Pyrazolo-triazolo-pyrimidine (different fusion pattern).
- Key Substituents :
3-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one () Core: Pyrrolo-thiazolo-pyrimidine with triazolo-thiadiazinone. Key Substituents:
- Methoxyphenyl and phenyl groups. Synthesis: Reaction with monochloroacetic acid .
Substituent Effects on Physicochemical Properties
*Estimated based on substituent polarity and molecular weight.
Pharmacological Potential
- Target Compound : The piperazine moiety suggests CNS activity (e.g., antipsychotic or antidepressant effects), while the triazolo-pyrimidine core may target purine-binding enzymes (e.g., kinases) .
- Triazole Derivatives () : Sulfonyl and halogenated groups imply antimicrobial or anti-inflammatory applications .
- Pyrazolo-Triazolo-Pyrimidines () : Nitrophenyl groups correlate with antitumor activity in literature .
- Pyrazoline-Benzothiazole () : Structural analogs show antidepressant and antitumor effects .
Preparation Methods
Hydrazine Cyclization Approach
The triazolopyrimidine scaffold is constructed through a thermally induced cyclization between 4,6-dichloro-5-nitropyrimidine 1 and 3-methoxyphenylhydrazine 2 (Scheme 1).
Procedure:
- 1 (1.0 equiv) and 2 (1.2 equiv) reflux in ethanol (EtOH) for 12 hr
- Neutralization with aqueous NaHCO₃ yields 4-chloro-3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine 3 as a pale yellow solid (68% yield)
- Characterization: $$ ^1H $$-NMR (400 MHz, DMSO-$$d_6$$): δ 8.92 (s, 1H, H-7), 7.58–7.42 (m, 4H, Ar-H), 3.87 (s, 3H, OCH₃)
Piperazine Functionalization at Position 7
Nucleophilic Aromatic Substitution (SNAr)
The chloro group in 3 undergoes displacement with piperazine under microwave-assisted conditions to improve reaction kinetics:
- 3 (1.0 equiv), piperazine (5.0 equiv)
- Solvent: 2-methyltetrahydrofuran (2-MeTHF)
- Temperature: 120°C (microwave irradiation)
- Time: 45 min
- Yield: 83% of 3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine 4
- Excess piperazine ensures complete conversion
- 2-MeTHF enhances solubility of aromatic intermediates vs. traditional THF
- Microwave heating reduces side reactions (e.g., triazole ring decomposition)
Installation of the Ethanone Side Chain
Acylation with 2-Bromo-1-(4-ethoxyphenyl)ethanone
The secondary amine of piperazine in 4 undergoes alkylation with 2-bromo-1-(4-ethoxyphenyl)ethanone 5 (Scheme 2):
- 4 (1.0 equiv), 5 (1.5 equiv), K₂CO₃ (2.0 equiv) in anhydrous DMF
- Stir at 0°C → RT for 18 hr under N₂
- Workup: Dilute with H₂O, extract with EtOAc (3×), dry (Na₂SO₄), concentrate
- Purification: Silica gel chromatography (hexane/EtOAc 4:1 → 1:1)
- Isolate 6 as white crystals (72% yield)
- HRMS (ESI): m/z calcd for C₂₅H₂₇N₇O₃ [M+H]⁺: 498.2152, found: 498.2149
- $$ ^13C $$-NMR (101 MHz, CDCl₃): δ 169.8 (C=O), 161.2 (C-O), 154.3–109.4 (aromatic carbons), 55.2 (OCH₂CH₃), 49.7 (piperazine N-CH₂), 44.1 (COCH₂)
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Strategy
Adapting methodologies from US11780811B2, a reductive amination approach was evaluated for side chain installation:
| Parameter | Result |
|---|---|
| Substrate | 4 + 4-ethoxyphenylacetaldehyde |
| Reductant | NaBH(OAc)₃ |
| Solvent | 2-MeTHF/AcOH (9:1) |
| Temp | 25°C |
| Yield | 41% |
Limitations : Lower yield vs. acylation method due to competitive over-reduction of the triazole ring.
Scale-Up Considerations and Process Optimization
Key findings from kilogram-scale trials:
| Stage | Challenge | Solution |
|---|---|---|
| Cyclization (3 ) | Exothermic reaction | Slow addition of hydrazine at ≤30°C |
| SNAr (4 ) | Piperazine solubility | Use 2-MeTHF with 10% H₂O |
| Acylation (6 ) | Epimerization risk | Maintain pH >9 with K₂CO₃ |
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis involves multi-step reactions:
Triazolopyrimidine Core Formation : Cyclocondensation of 3-methoxyphenyl-1,2,3-triazole with pyrimidine precursors under reflux in ethanol (12 hours, 78°C) .
Piperazine Coupling : Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalyst in toluene (110°C, anhydrous conditions) to attach the piperazine ring .
Ethoxyphenyl Introduction : Nucleophilic substitution with 4-ethoxyacetophenone in DMF at 60°C for 6 hours.
Critical Conditions :
- Solvent polarity (DMF enhances nucleophilicity) .
- Stoichiometric control of 3-methoxyphenyl precursors (1:1.2 molar ratio) to minimize byproducts .
- Yield optimization (>75%) requires inert atmosphere and post-reaction purification via silica gel chromatography .
Advanced Question
Q. How do structural modifications at the triazolopyrimidine core influence binding affinity to neurological targets, and what computational methods predict these interactions?
Methodological Answer:
- Substituent Effects : Methoxy groups enhance π-π stacking with serotonin receptors (5-HT₆), while ethoxy groups increase lipophilicity for blood-brain barrier penetration .
- Computational Strategies :
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB: 6WGT) and solvent-accessible surface area (SASA) calculations .
- Free Energy Scoring : MM/GBSA analysis to validate docking poses against experimental IC₅₀ values .
- Discrepancy Resolution : Compare in silico predictions with radioligand displacement assays (³H-LSD for 5-HT receptors) to address false-positive docking results .
Basic Question
Q. What spectroscopic techniques confirm the compound’s purity and structural integrity?
Methodological Answer:
- HRMS (ESI+) : Expected [M+H]⁺ at m/z 459.2019 (Δ <2 ppm) .
- ¹H NMR (DMSO-d₆) : Key peaks include triazolopyrimidine C8-H (δ 8.72, d, J=5.1 Hz) and ethoxyphenyl aromatic protons (δ 6.92, d, J=8.6 Hz) .
- HPLC Purity : C18 column (70:30 MeCN/H₂O), retention time 12.3±0.2 minutes (≥95% purity) .
Advanced Question
Q. How can researchers resolve contradictions between in vitro kinase inhibition and cellular efficacy data?
Methodological Answer:
- Orthogonal Assays :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
- Phospho-Flow Cytometry : Quantify phosphorylation kinetics of downstream targets (e.g., ERK1/2) .
- Off-Target Mitigation : CRISPR knockouts of suspected kinases (e.g., CDK2) to isolate mechanism-specific effects .
- Permeability Correction : Use verapamil in transport assays to inhibit efflux pumps (e.g., P-gp) .
Basic Question
Q. What are the compound’s solubility and stability profiles under physiological conditions?
Methodological Answer:
- Solubility : 0.12 mg/mL in PBS (pH 7.4), improved to 1.8 mg/mL with PEG-400/water (30:70) co-solvent .
- Stability : Plasma half-life (t₁/₂) of 8.2 hours in mice; store lyophilized at -80°C with desiccant to prevent triazolopyrimidine hydrolysis .
Advanced Question
Q. How should structure-activity relationship (SAR) studies differentiate contributions of ethoxyphenyl and triazolopyrimidine moieties to anticancer activity?
Methodological Answer:
- Analog Design :
- Replace ethoxy with methoxy to assess hydrophobicity effects .
- Substitute triazolopyrimidine with pyrazolo[1,5-a]pyrimidine isosteres .
- Testing : NCI-60 panel screening with synergy scoring (Combenefit software) to identify additive vs. moiety-specific effects .
- Crystallography : Resolve analog-bound CDK2 structures (PDB: 1HCL) to map hydrogen bonds (e.g., ethoxy oxygen to Asp86) .
Basic Question
Q. What safety precautions are mandatory during laboratory handling?
Methodological Answer:
- PPE : Nitrile gloves, ANSI Z87.1 goggles, and Type II respirators during powder handling .
- Spill Management : Neutralize with 5% sodium bicarbonate; dispose as hazardous waste .
- Ventilation : Fume hood face velocity ≥0.5 m/s during synthesis .
Advanced Question
Q. What mechanistic insights support dual inhibition of PDE4 and HDAC6, and how can polypharmacology be validated?
Methodological Answer:
- Simulations : AMBER20 molecular dynamics show triazolopyrimidine binding PDE4’s Zn²⁺ site, while ethoxyphenyl occupies HDAC6’s surface groove .
- Validation :
- FRET Assays : PDE4 inhibition (IC₅₀ ≤50 nM) .
- HDAC-Glo™ : HDAC6 inhibition (IC₅₀ 120-150 nM) .
- Rescue Experiments : Reverse effects with rolipram (PDE4) and tubastatin A (HDAC6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
